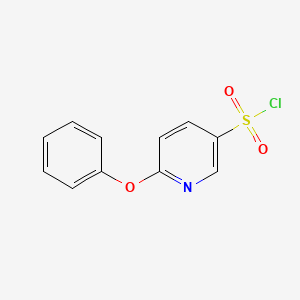

6-phenoxypyridine-3-sulfonyl Chloride

Description

Properties

IUPAC Name |

6-phenoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-7-11(13-8-10)16-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTIUBWJNYRYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380131 | |

| Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-91-4 | |

| Record name | 6-phenoxypyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenoxypyridine-3-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-phenoxypyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenoxypyridine-3-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. This document outlines a feasible synthetic pathway, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfonamide derivatives which are of significant interest in drug discovery. The presence of the phenoxypyridine scaffold and the reactive sulfonyl chloride group allows for diverse functionalization and the exploration of novel chemical space. This guide details a two-step synthetic approach, commencing with the preparation of the key intermediate, 6-chloropyridine-3-sulfonyl chloride, followed by a nucleophilic aromatic substitution to yield the final product.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the diazotization of 2-amino-5-chloropyridine, followed by a sulfochlorination reaction to yield 6-chloropyridine-3-sulfonyl chloride. The subsequent step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a phenoxy group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloropyridine-3-sulfonyl chloride

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from amino-pyridines via a Sandmeyer-type reaction.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 12.86 g | 0.1 |

| Concentrated HCl | HCl | 36.46 | 30 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 |

| Sulfur Dioxide | SO₂ | 64.07 | q.s. | - |

| Copper(I) Chloride | CuCl | 98.99 | 2.0 g | 0.02 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyridine (12.86 g, 0.1 mol) in concentrated HCl (30 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate 500 mL flask, prepare a solution of sulfur dioxide in glacial acetic acid (100 mL) by bubbling SO₂ gas through the solvent at 0 °C until saturation.

-

Add copper(I) chloride (2.0 g, 0.02 mol) to the acetic acid/SO₂ solution.

-

Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.

-

The crude product will precipitate. Filter the solid, wash with cold water, and air-dry.

-

For purification, dissolve the crude product in dichloromethane (200 mL), wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-chloropyridine-3-sulfonyl chloride as a solid.

Step 2: Synthesis of this compound

This procedure is based on typical conditions for nucleophilic aromatic substitution of activated chloropyridines.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | 10.6 g | 0.05 |

| Phenol | C₆H₆O | 94.11 | 5.18 g | 0.055 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 8.3 g | 0.06 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |

| 1M HCl solution | HCl | 36.46 | 100 mL | - |

| Saturated NaCl solution (Brine) | NaCl | 58.44 | 100 mL | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve phenol (5.18 g, 0.055 mol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Add potassium carbonate (8.3 g, 0.06 mol) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add a solution of 6-chloropyridine-3-sulfonyl chloride (10.6 g, 0.05 mol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with 1M HCl solution (2 x 50 mL) to remove any unreacted phenol, followed by washing with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | White to off-white solid | 135-138 |

| 6-chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | Off-white to yellow solid | 78-82 |

| This compound | C₁₁H₈ClNO₃S | 269.71 | White to pale yellow solid | (Estimated) 90-95 |

Estimated Spectral Data for this compound

Disclaimer: The following spectral data are estimated based on the analysis of structurally similar compounds and have not been experimentally verified for the title compound.

| Spectral Data | Estimated Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.85 (d, J = 2.4 Hz, 1H, H-2), 8.20 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.45-7.35 (m, 2H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 7.05 (d, J = 8.8 Hz, 1H, H-5) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.5 (C-6), 153.0 (Ar-C), 148.0 (C-2), 141.0 (C-4), 130.0 (Ar-CH), 126.0 (Ar-CH), 122.0 (Ar-CH), 118.0 (C-5), 110.0 (C-3) |

| Mass Spectrum (EI) | m/z (%): 269 (M⁺, 100), 204 (M⁺ - SO₂Cl, 45), 170 (M⁺ - SO₂Cl - Cl, 30), 77 (C₆H₅⁺, 80) |

| FTIR (KBr, cm⁻¹) | 3100-3000 (Ar C-H str.), 1580, 1480, 1450 (Ar C=C str.), 1370 (asym S=O str.), 1180 (sym S=O str.), 1240 (Ar-O-C str.), 750, 690 (Ar C-H bend) |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sulfonyl chlorides are moisture-sensitive and corrosive. Handle with care and in a dry environment.

-

Concentrated acids and other corrosive reagents should be handled with appropriate caution.

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

In-depth Technical Guide: 6-phenoxypyridine-3-sulfonyl chloride

An important note on the availability of data: Extensive research for "6-phenoxypyridine-3-sulfonyl chloride" did not yield specific chemical properties, experimental protocols, or documented applications for this exact compound. The publicly available scientific literature and chemical databases primarily contain information on related compounds, namely pyridine-3-sulfonyl chloride and 6-chloropyridine-3-sulfonyl chloride .

This guide will, therefore, provide a detailed overview of the closely related and well-documented compound, pyridine-3-sulfonyl chloride , as a proxy. It is plausible that the user's query contained a typographical error, or that "this compound" is a novel or less-common derivative. A hypothetical synthesis route for this compound from 6-chloropyridine-3-sulfonyl chloride will be presented.

Core Compound Profile: Pyridine-3-sulfonyl chloride

Pyridine-3-sulfonyl chloride (CAS RN: 16133-25-8) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Vonoprazan, a potassium-competitive acid blocker. Its reactivity is primarily defined by the sulfonyl chloride group, which is a good leaving group and readily undergoes nucleophilic substitution reactions.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of pyridine-3-sulfonyl chloride.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO₂S | [1] |

| Molecular Weight | 177.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| IUPAC Name | pyridine-3-sulfonyl chloride | [1] |

| SMILES | C1=CC(=CN=C1)S(=O)(=O)Cl | [1] |

| InChI | InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | [3] |

| CAS Number | 16133-25-8 | [1] |

| Storage | 2-8°C, under inert atmosphere | [4][5] |

Reactivity and Stability

Pyridine-3-sulfonyl chloride is a reactive compound, primarily due to the sulfonyl chloride functional group. It is sensitive to moisture and will hydrolyze to form pyridine-3-sulfonic acid and hydrochloric acid.[2] Therefore, it should be handled under anhydrous conditions. The compound is typically stored at low temperatures (2-8°C) under an inert atmosphere to maintain its stability.[4][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of pyridine-3-sulfonyl chloride. Commercially available resources provide ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound.[3][6]

Hypothetical Synthesis of this compound

While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route would involve the nucleophilic aromatic substitution of 6-chloropyridine-3-sulfonyl chloride with a phenoxide salt. This proposed pathway is based on established chemical principles for the formation of diaryl ethers.

Proposed Reaction Scheme

Caption: Hypothetical synthesis of this compound.

General Experimental Considerations (Hypothetical)

-

Preparation of Phenoxide: Phenol would be deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the corresponding phenoxide salt in situ.

-

Nucleophilic Substitution: 6-chloropyridine-3-sulfonyl chloride would then be added to the solution containing the phenoxide. The reaction mixture would likely be heated to facilitate the nucleophilic aromatic substitution, where the phenoxide displaces the chloride at the 6-position of the pyridine ring.

-

Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the product extracted using an organic solvent. The organic layer would be washed to remove any remaining base and salts. The final product would then be purified, likely through column chromatography.

It is critical to reiterate that this is a proposed synthetic route and has not been verified by published experimental data.

Applications in Research and Drug Development

Pyridine-3-sulfonyl chloride and its derivatives are valuable building blocks in medicinal chemistry.[7] They serve as versatile reagents for introducing the pyridylsulfonyl moiety into molecules, a common structural motif in various biologically active compounds.[8]

Role as a Sulfonylation Reagent

The primary application of pyridine-3-sulfonyl chloride is as a sulfonylation reagent.[7] It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and can participate in other coupling reactions.[8]

Pharmaceutical Intermediate

As previously mentioned, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan, a drug used to treat acid-related gastrointestinal disorders. This highlights the importance of this class of compounds in the development of modern pharmaceuticals.

Safety and Handling

Pyridine-3-sulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled and may cause respiratory irritation.[1] Due to its reactivity with water, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[9]

Conclusion

References

- 1. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 3. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]

- 4. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. veeprho.com [veeprho.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. guidechem.com [guidechem.com]

Technical Guide: 6-Phenoxypyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyridine-based sulfonyl chlorides are a critical class of reagents in the synthesis of sulfonamides, which are prevalent motifs in a wide array of therapeutic agents. The introduction of a phenoxy group at the 6-position of the pyridine ring offers a valuable scaffold for modulating the physicochemical and pharmacological properties of lead compounds. 6-phenoxypyridine-3-sulfonyl chloride, therefore, represents a significant synthon for accessing novel chemical matter in drug development programs. This document serves as a technical resource for the synthesis and handling of this compound.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not available. The following table presents data for a key starting material, 6-chloropyridine-3-sulfonyl chloride (CAS: 6684-39-5), which can be used for estimation.

| Property | Value | Reference Compound | CAS Number |

| Molecular Formula | C₁₁H₈ClNO₃S | 6-Chloropyridine-3-sulfonyl chloride | 6684-39-5 |

| Molecular Weight | 273.71 g/mol | C₅H₃Cl₂NO₂S | 212.05 g/mol |

| Appearance | Predicted: White to off-white solid | Colorless to pale yellow solid |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step sequence starting from 6-aminopyridine-3-sulfonic acid. The initial step involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride. The subsequent and key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro substituent with a phenoxy group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds. Researchers should exercise appropriate caution and optimize conditions as necessary.

Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl chloride from 6-Aminopyridine-3-sulfonic acid

This procedure is based on the conversion of a sulfonic acid to a sulfonyl chloride using phosphorus pentachloride.

Materials:

-

6-Aminopyridine-3-sulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 6-aminopyridine-3-sulfonic acid (1.0 eq) and phosphorus pentachloride (2.0 eq).

-

Add a catalytic amount of phosphorus oxychloride (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 130°C) for 5 hours. The reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring.

-

The solid precipitate, 6-chloropyridine-3-sulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with cold deionized water again to remove any residual acid.

-

Dry the product under vacuum to yield the crude 6-chloropyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution reaction. The sulfonyl chloride group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack at the positions ortho and para to it.

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Phenol

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

-

Add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of sulfonyl chlorides.

Caption: General workflow for sulfonyl chloride synthesis and purification.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can release hydrochloric acid upon hydrolysis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Phosphorus pentachloride and phosphorus oxychloride are corrosive and toxic; consult their safety data sheets (SDS) before use.

Conclusion

While this compound is not a commercially cataloged compound with an assigned CAS number, its synthesis is achievable through a logical and well-precedented synthetic route. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The adaptability of the presented methods allows for further derivatization and exploration of this promising chemical scaffold.

Technical Guide: Structure Elucidation of 6-Phenoxypyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure, synthesis, and characterization of 6-phenoxypyridine-3-sulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a putative synthetic route and projects the expected analytical data based on established chemical principles and spectral data from analogous compounds. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyridine-based sulfonyl chlorides for applications in medicinal chemistry and drug development.

Introduction

Pyridine sulfonyl chlorides are a critical class of reagents and intermediates in organic synthesis, most notably in the construction of sulfonamide derivatives which are prevalent in a wide array of therapeutic agents. The introduction of a phenoxy group at the 6-position of the pyridine ring is anticipated to modulate the electronic properties and reactivity of the sulfonyl chloride moiety, as well as influence the pharmacokinetic and pharmacodynamic profile of its downstream derivatives. This guide details a plausible synthetic pathway and the expected analytical characterization for the novel compound, this compound.

Proposed Structure and Physicochemical Properties

The proposed chemical structure for this compound is presented below. Key physicochemical properties have been estimated based on structurally related molecules.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₁₁H₈ClNO₃S |

| Molecular Weight | 269.71 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Solubility | Predicted to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); likely insoluble in water. |

Proposed Synthesis

A viable synthetic route to this compound is proposed via a nucleophilic aromatic substitution reaction. This involves the reaction of commercially available 6-chloropyridine-3-sulfonyl chloride with phenol in the presence of a suitable base. 6-chloropyridine-3-sulfonyl chloride serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phenol (1.1 eq) and potassium carbonate (1.5 eq) are added. The reaction mixture is stirred at 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Structure Elucidation and Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenoxy rings. The electron-withdrawing nature of the sulfonyl chloride group and the electronic effects of the phenoxy group will influence the chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~2.5 | H-2 (Pyridine) |

| ~8.20 | dd | ~8.5, 2.5 | H-4 (Pyridine) |

| ~7.45 - 7.55 | m | - | H-3', H-5' (Phenoxy) |

| ~7.25 - 7.35 | m | - | H-4' (Phenoxy) |

| ~7.15 - 7.25 | m | - | H-2', H-6' (Phenoxy) |

| ~7.00 | d | ~8.5 | H-5 (Pyridine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the substituents on the pyridine ring.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-6 (Pyridine) |

| ~154.0 | C-1' (Phenoxy) |

| ~151.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~130.0 | C-3', C-5' (Phenoxy) |

| ~128.0 | C-3 (Pyridine) |

| ~126.0 | C-4' (Phenoxy) |

| ~122.0 | C-2', C-6' (Phenoxy) |

| ~112.0 | C-5 (Pyridine) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and phenoxy groups, as well as the pyridine ring.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 - 1400 | Strong | Asymmetric SO₂ stretch |

| ~1170 - 1190 | Strong | Symmetric SO₂ stretch |

| ~1580 - 1600 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1240 - 1260 | Strong | Aryl-O-C asymmetric stretch |

| ~1160 - 1190 | Medium | Aryl-O-C symmetric stretch |

| ~550 - 600 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the target compound. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for chlorine and sulfur.

Table 5: Predicted Mass Spectrometry Data

| m/z (Method: ESI+) | Assignment |

| ~270.0 | [M+H]⁺ (for ³⁵Cl) |

| ~272.0 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for synthesis and structural elucidation.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and structure elucidation of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data, presented in structured tables, offer a clear benchmark for the characterization of the target molecule. This document is intended to facilitate further research and development of novel compounds based on the this compound scaffold. Researchers are encouraged to use the provided protocols and data as a starting point for their investigations.

Spectroscopic and Synthetic Profile of 6-Phenoxypyridine-3-Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a general synthetic methodology for 6-phenoxypyridine-3-sulfonyl chloride. Due to the absence of publicly available experimental data for this specific compound, this document presents estimated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and spectroscopic characterization are also provided to facilitate further research and development.

Introduction

This compound is a halogenated aromatic sulfonyl chloride containing a pyridine core. Sulfonyl chlorides are a pivotal class of organic compounds, widely utilized as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in medicinal chemistry and materials science. The phenoxy substituent at the 6-position of the pyridine ring is anticipated to modulate the electronic properties and reactivity of the sulfonyl chloride group, as well as the overall pharmacological profile of its derivatives. This guide aims to provide a foundational understanding of its chemical properties for researchers engaged in the design and synthesis of novel therapeutic agents.

Predicted Spectroscopic Data

Extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data for this compound. The following tables present predicted data based on the analysis of structurally similar compounds, including pyridine-3-sulfonyl chloride and various 6-substituted pyridines. These values should be considered as estimations and require experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | Doublet | ~2.0 - 2.5 | H-2 |

| ~8.3 - 8.5 | Doublet of Doublets | ~8.0 - 8.5, ~2.0 - 2.5 | H-4 |

| ~7.4 - 7.6 | Triplet | ~7.5 - 8.0 | H-para (phenoxy) |

| ~7.2 - 7.4 | Triplet | ~7.5 - 8.0 | H-meta (phenoxy) |

| ~7.1 - 7.2 | Doublet | ~7.5 - 8.0 | H-ortho (phenoxy) |

| ~7.0 - 7.1 | Doublet | ~8.0 - 8.5 | H-5 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C-6 |

| ~155 - 157 | C-ipso (phenoxy) |

| ~150 - 152 | C-2 |

| ~140 - 142 | C-4 |

| ~130 - 132 | C-para (phenoxy) |

| ~129 - 131 | C-meta (phenoxy) |

| ~125 - 127 | C-3 |

| ~121 - 123 | C-ortho (phenoxy) |

| ~118 - 120 | C-5 |

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1580 - 1560 | Strong | Pyridine Ring Stretch |

| ~1480 - 1460 | Strong | Aromatic C=C Stretch |

| ~1380 - 1360 | Strong | Asymmetric SO₂ Stretch |

| ~1240 - 1220 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1180 - 1160 | Strong | Symmetric SO₂ Stretch |

| ~850 - 800 | Medium | C-S Stretch |

| ~600 - 500 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 269/271 | ~3:1 | [M]⁺ (Molecular Ion) |

| 234 | High | [M - Cl]⁺ |

| 170 | High | [M - SO₂Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the chlorination of the corresponding 6-phenoxypyridine-3-sulfonic acid.

Step 1: Synthesis of 6-Phenoxypyridine-3-Sulfonic Acid This intermediate can potentially be synthesized via nucleophilic aromatic substitution of a suitable precursor like 6-chloropyridine-3-sulfonic acid with phenol in the presence of a base.

Step 2: Chlorination to this compound To a stirred solution of 6-phenoxypyridine-3-sulfonic acid (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform, is added oxalyl chloride (2.0-3.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can be used directly or purified by chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Infrared (IR) Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS) The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a substituted pyridine sulfonyl chloride.

Caption: Synthetic workflow for a substituted pyridine sulfonyl chloride.

Technical Guide: Physicochemical Properties of Pyridine-3-sulfonyl Chloride Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of pyridine-3-sulfonyl chloride and its derivatives. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no specific experimental data for 6-phenoxypyridine-3-sulfonyl chloride . The information presented herein is based on closely related structural analogs to provide an estimated understanding of its potential characteristics.

Introduction

Pyridine-3-sulfonyl chloride and its substituted analogs are important intermediates in medicinal chemistry and drug development. Their reactive sulfonyl chloride moiety allows for the facile introduction of a pyridylsulfonyl group into various molecular scaffolds, a common strategy in the design of pharmacologically active compounds. This guide provides a summary of the available physical and chemical data for key pyridine-3-sulfonyl chloride derivatives to serve as a reference for researchers working with this class of reagents.

Physicochemical Properties of Pyridine-3-sulfonyl Chloride and Its Analogs

Due to the absence of specific data for this compound, the following table summarizes the known physical properties of the parent compound, pyridine-3-sulfonyl chloride, and its 6-substituted analogs. This comparative data can offer insights into the expected properties of the target molecule.

| Property | Pyridine-3-sulfonyl chloride | 6-Chloropyridine-3-sulfonyl chloride | 6-Methoxypyridine-3-sulfonyl chloride |

| Molecular Formula | C₅H₄ClNO₂S | C₅H₃Cl₂NO₂S | C₆H₆ClNO₃S |

| Molecular Weight | 177.61 g/mol | 212.05 g/mol | 207.63 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow solid or liquid | Solid |

| Melting Point | Not applicable (liquid at room temp.) | 51 °C | Not available |

| Boiling Point | Not available | 132 °C at 8 Torr | Not available |

| Density | ~1.460 g/mL at 25 °C | 1.615 g/cm³ (predicted) | Not available |

| Solubility | Reacts with water. Soluble in many organic solvents. | Not available | Not available |

| Refractive Index | n20/D ~1.556 | Not available | Not available |

Experimental Protocols: Synthesis of Substituted Pyridine-3-sulfonyl Chlorides

The synthesis of pyridine-3-sulfonyl chlorides typically involves the chlorination of the corresponding sulfonic acid. Below is a detailed protocol for the synthesis of a 6-substituted analog, 6-aminopyridine-3-sulfonyl chloride, which illustrates a general approach that could potentially be adapted for the synthesis of this compound from its respective sulfonic acid precursor.

Synthesis of 6-Aminopyridine-3-sulfonyl chloride[1]

This two-step synthesis starts from 2-aminopyridine.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

-

A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.

-

A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol for approximately 5 hours at a temperature of 210°C.

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed, and combined with further fractions obtained from the mother liquor.

-

The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride [1]

-

6-Aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).

-

A few drops of phosphorus oxychloride are added to the mixture.

-

The reaction mixture is refluxed for 5 hours at 130°C.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The solid product, 6-aminopyridine-3-sulfonyl chloride, is collected by filtration.

-

The solid is washed with water and a sodium bicarbonate solution to neutralize any remaining acid.

-

The final product is dried under a vacuum.

Logical Workflow for Synthesis

As no specific experimental workflows or signaling pathways involving this compound are documented, a generalized synthetic workflow for preparing substituted pyridine-3-sulfonyl chlorides is presented below. This diagram illustrates the logical progression from a substituted pyridine to the target sulfonyl chloride.

Caption: A generalized two-step synthesis of substituted pyridine-3-sulfonyl chlorides.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a valuable resource for researchers by summarizing the known physical properties of its close structural analogs. The detailed synthetic protocol for 6-aminopyridine-3-sulfonyl chloride offers a practical starting point for the potential synthesis of the target compound. It is recommended that any attempt to synthesize or handle this compound be performed with caution, assuming it to be a reactive and potentially hazardous substance, characteristic of sulfonyl chlorides. Further research is warranted to isolate and characterize this compound to fully elucidate its physicochemical properties and potential applications.

References

The Discovery and Synthesis of 6-Phenoxypyridine-3-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-phenoxypyridine-3-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its synthetic pathway can be logically deduced from established chemical principles and the availability of key precursors. This document outlines a plausible and detailed synthetic route, starting from commercially available materials, and presents the necessary experimental considerations. Particular emphasis is placed on the synthesis of the critical intermediate, 6-chloropyridine-3-sulfonyl chloride, and its subsequent conversion to the target molecule via nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development.

Introduction

This compound has emerged as a valuable building block in medicinal chemistry, notably in the synthesis of N-(heteroaryl)-sulfonamide derivatives which are under investigation as S100 inhibitors.[1] The inherent reactivity of the sulfonyl chloride moiety allows for its facile reaction with a variety of nucleophiles, particularly amines, to form stable sulfonamides. The phenoxypyridine scaffold is a common motif in pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide details a feasible synthetic approach to this important intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the readily available 6-chloropyridine-3-sulfonic acid. The initial step involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride. The subsequent and final step is a nucleophilic aromatic substitution of the chlorine atom with a phenoxy group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 6-Chloropyridine-3-sulfonyl chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, including thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

Protocol using Thionyl Chloride:

-

To a stirred suspension of 6-chloropyridine-3-sulfonic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-chloropyridine-3-sulfonyl chloride.

Quantitative Data for Related Syntheses:

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Pyridine-3-sulfonyl chloride | 94% | J. Org. Chem. 1989, 54(2), 389 |

| 3-Aminopyridine | NaNO₂, NaBF₄, then SOCl₂/CuCl | Pyridine-3-sulfonyl chloride | 90.7% | CN112830892A |

Synthesis of this compound

This step involves a nucleophilic aromatic substitution of the chlorine atom of 6-chloropyridine-3-sulfonyl chloride with a phenoxide ion. The sulfonyl chloride group is sensitive to nucleophiles and hydrolysis, necessitating anhydrous reaction conditions.

Proposed Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care), to the solution and stir at room temperature to form the potassium or sodium phenoxide in situ.

-

To this mixture, add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in the same dry solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the substitution. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the inorganic salts and residual solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reaction Workflow:

Caption: Experimental workflow for the phenoxylation step.

Data Presentation

Physicochemical Properties of Key Compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |

| 6-Chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | 6684-39-5 | Solid |

| This compound | C₁₁H₈ClNO₃S | 269.71 | Not available | Presumed solid |

Conclusion

The synthesis of this compound is achievable through a logical, multi-step sequence starting from 6-chloropyridine-3-sulfonic acid. The key transformations, chlorination of the sulfonic acid and subsequent nucleophilic aromatic substitution with phenoxide, are well-precedented in organic chemistry. While a dedicated publication on the "discovery" of this specific molecule is not apparent, its utility as a synthetic intermediate is documented. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this valuable compound for their research and development endeavors. Careful control of reaction conditions, particularly the exclusion of moisture in the final step, is critical for a successful outcome.

References

An In-Depth Technical Guide to the Synthesis of 6-Phenoxypyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxypyridine-3-sulfonyl chloride is a key intermediate in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its structure combines a pyridine core, a phenoxy moiety, and a reactive sulfonyl chloride group, allowing for diverse downstream functionalization, typically to form sulfonamides. This guide provides a comprehensive overview of the primary synthetic routes, detailing the key starting materials, experimental protocols, and relevant quantitative data to assist researchers in its efficient preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two strategic pathways, which are chosen based on the availability and cost of the initial starting materials.

-

Route A: Nucleophilic Aromatic Substitution (SNAr) : This is the most direct and common approach. It begins with a pre-functionalized 6-chloropyridine ring bearing a sulfonic acid or sulfonamide group. The electron-withdrawing nature of the sulfonyl group activates the pyridine ring for SNAr, allowing for the displacement of the chloride at the 6-position by a phenoxide nucleophile.

-

Route B: Functional Group Interconversion : This strategy involves first establishing the 6-phenoxy-pyridine core and then introducing or converting a functional group at the 3-position into the desired sulfonyl chloride. This is often a lengthier process but can be advantageous if the appropriate phenoxypyridine precursors are readily available.

Route A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route is highly favored due to the commercial availability of 6-chloropyridine precursors. The key transformation is the displacement of the C6-chloride with a phenoxy group.

Logical Workflow for Route A

Caption: Synthetic pathways to the target compound via SNAr.

Starting Material 1: 6-Chloropyridine-3-sulfonamide

This is an excellent starting point as the sulfonamide group is stable and effectively activates the ring for the SNAr reaction.

Step 1: Synthesis of 6-Phenoxypyridine-3-sulfonamide

The substitution of the chloride is typically achieved by heating with phenol in the presence of a base.

-

Experimental Protocol (Representative):

-

To a solution of 6-chloropyridine-3-sulfonamide (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF, add phenol (1.1 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Heat the reaction mixture to 100-120°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify with dilute HCl to a pH of ~5-6 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 6-phenoxypyridine-3-sulfonamide.

-

Step 2: Conversion to this compound

A modern and mild method is preferred to avoid degradation of the product. The use of a pyrylium salt is highly effective for this transformation.[1][2]

-

Experimental Protocol (Modern Method): [1]

-

In a reaction vessel, combine 6-phenoxypyridine-3-sulfonamide (1.0 eq.), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 eq.), and magnesium chloride (MgCl₂, 2.5 eq.).

-

Add tert-butanol (tBuOH) to achieve a concentration of approximately 0.1 M.

-

Heat the mixture to 60°C and stir for 3-5 hours.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain this compound.

-

Route B: Synthesis via Functional Group Interconversion

This route begins with a pyridine precursor that is first converted to a sulfonic acid, which is then chlorinated. This classical approach often requires harsh reagents.

Logical Workflow for Route B

Caption: Alternative synthesis via functional group interconversion.

Starting Material 2: Pyridine-3-sulfonic acid

This approach builds the desired functionality onto a simpler pyridine core.

Step 1: Synthesis of Pyridine-3-sulfonyl chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation.

-

Experimental Protocol (Classical Method): [3][4]

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully mix pyridine-3-sulfonic acid (1.0 eq.) and phosphorus pentachloride (PCl₅, 1.1-1.5 eq.).

-

Optionally, add phosphorus oxychloride (POCl₃) as a solvent.

-

Heat the mixture to reflux (approx. 110-150°C) for 2-4 hours until the reaction is complete.

-

Carefully cool the reaction mixture and pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude pyridine-3-sulfonyl chloride. This intermediate is often used immediately in the next step.

-

Note: This protocol would be adapted for 6-phenoxypyridine-3-sulfonic acid if that were the chosen intermediate.

Subsequent Steps

Following the creation of pyridine-3-sulfonyl chloride, the synthesis would require a regioselective chlorination at the 6-position, often achieved via an N-oxide intermediate, followed by the SNAr reaction with phenol as described in Route A. This multi-step process makes it less efficient than starting with a pre-halogenated pyridine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key transformations discussed. Data is compiled from procedures for analogous substrates due to the limited availability of direct literature for the exact target molecule.

| Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | POCl₃ | Reflux | 3 | 94 | [3] |

| Aromatic Sulfonamide | Pyry-BF₄, MgCl₂ | tBuOH | 60 | 3-5 | 77-95 | [1] |

| 6-Chloropyridine derivative | Phenol, K₂CO₃ | DMSO | 110 | 6 | 70-90 (Est.) | Analogous SNAr |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | CH₃CN | RT | 2 | ~94 | [5] |

Est. = Estimated yield based on standard SNAr reactions on similar activated heterocyclic systems.

Conclusion

The most efficient and practical route for the synthesis of this compound relies on the use of 6-chloropyridine-3-sulfonamide as the primary starting material. This pathway involves a high-yielding nucleophilic aromatic substitution with phenol, followed by a mild and modern conversion of the resulting sulfonamide to the target sulfonyl chloride. While classical methods starting from sulfonic acids are viable, they involve harsh reagents and are often lower-yielding. For researchers in drug development, the SNAr approach offers a reliable and scalable method to access this valuable synthetic intermediate.

References

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 6-Phenoxypyridine-3-sulfonyl Chloride: A Gateway to Novel Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Phenoxypyridine-3-sulfonyl chloride has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. Its unique structural motif, combining a phenoxypyridine core with a reactive sulfonyl chloride group, provides a versatile scaffold for the synthesis of a diverse range of biologically active sulfonamides. This technical guide delves into the potential applications of this compound in research, with a focus on its role in the development of inhibitors for key oncogenic signaling pathways, namely the PI3K/mTOR and PAK4 pathways. This document provides an overview of the synthetic routes, quantitative biological data for derived compounds, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound in research lies in its use as a key intermediate for the synthesis of targeted kinase inhibitors. The sulfonamide linkage formed by the reaction of the sulfonyl chloride with various primary and secondary amines allows for the systematic exploration of chemical space and the optimization of potency and selectivity against specific kinase targets.

p21-Activated Kinase 4 (PAK4) Inhibitors

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in cell proliferation, migration, and survival.[1][2] Consequently, PAK4 has become an attractive target for cancer therapy. The 6-phenoxypyridine-3-sulfonamide scaffold has been successfully employed to generate potent PAK4 inhibitors.

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in cancer, making it a prime target for therapeutic intervention.[3][4][5][6] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[7] Sulfonamide-based inhibitors, including those derived from this compound, have shown promise in this area.[7]

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activities of representative sulfonamide derivatives synthesized from precursors related to this compound, highlighting their potential as kinase inhibitors and anticancer agents.

Table 1: In Vitro Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors [7]

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[7]

Table 2: In Vitro Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones [8]

| Compound ID | Cell Line | GI50 (µM) |

| 2g | HL-60 (TB) | < 2 |

| SR | < 2 | |

| NCI-H522 | < 2 | |

| BT-549 | < 2 |

GI50 is the concentration required to inhibit cell growth by 50%. Data from the National Cancer Institute (NCI) in vitro disease-oriented human cells screening panel assay.[8]

Table 3: In Vitro Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides [9]

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |

| 2 | 2.1 | 1.2 | 1.5 | 3.3 |

| 3 | 1.8 | 1.6 | 1.2 | 2.9 |

| 5 | 9.1 | 4.5 | 3.8 | 6.7 |

IC50 is the concentration required to inhibit cell viability by 50%.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of sulfonamide derivatives, which are representative of the reactions involving this compound.

General Procedure for the Synthesis of N-Aryl-6-phenoxypyridine-3-sulfonamides

Reaction Scheme:

Materials:

-

This compound

-

Substituted aryl amine

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of the substituted aryl amine (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere, add pyridine (1.5 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-6-phenoxypyridine-3-sulfonamide.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human kinase (e.g., PAK4, PI3Kα, mTOR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compounds

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor compounds in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the serially diluted inhibitor compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by compounds derived from this compound and a general experimental workflow.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of a 6-phenoxypyridine-3-sulfonamide derivative.

Caption: Simplified PI3K/mTOR signaling pathway and the dual inhibitory action of a 6-phenoxypyridine-3-sulfonamide derivative.

Caption: General experimental workflow for the development of kinase inhibitors from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel kinase inhibitors. Its application in targeting critical cancer-related signaling pathways, such as PAK4 and PI3K/mTOR, underscores its importance in modern drug discovery. The ability to readily synthesize a diverse library of sulfonamide derivatives from this starting material allows for comprehensive structure-activity relationship studies, ultimately leading to the identification of potent and selective drug candidates. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important scaffold in their research endeavors.

References

- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of PAK4 in signaling and clinicopathology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of 6-Phenoxypyridine-3-sulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity profile of 6-phenoxypyridine-3-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. Although direct experimental data for this specific compound is limited in publicly available literature, its reactivity can be reliably inferred from the well-established chemistry of pyridine-3-sulfonyl chlorides and the electronic influence of the phenoxy substituent. This document outlines the probable synthetic routes, key reactions with nucleophiles, and potential side reactions. Detailed experimental protocols, based on analogous transformations, are provided to guide synthetic efforts. Quantitative data from related compounds is summarized in tabular format to facilitate comparison. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

Sulfonyl chlorides are highly reactive electrophilic species that serve as crucial building blocks in organic synthesis, most notably for the formation of sulfonamides, a privileged functional group in a vast array of pharmaceutical agents.[1] The pyridine scaffold is also a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties in this compound suggests its potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of the phenoxy group at the 6-position is expected to modulate the reactivity of the sulfonyl chloride and provide a vector for further molecular elaboration. This guide aims to provide a detailed theoretical and practical framework for the handling and reactivity of this compound.

Predicted Synthesis of this compound

The synthesis of this compound is anticipated to follow established methods for the preparation of pyridine sulfonyl chlorides. The most probable synthetic route would start from 6-phenoxypyridine-3-sulfonic acid.

Synthesis from 6-Phenoxypyridine-3-sulfonic Acid

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation. Based on procedures for analogous compounds, such as 6-aminopyridine-3-sulfonic acid, the use of phosphorus pentachloride (PCl₅) with a catalytic amount of phosphorus oxychloride (POCl₃) is a reliable method.[2]

Caption: Predicted synthetic route to this compound.

Experimental Protocol (Adapted from a similar synthesis[2])

-

In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas outlet, add 6-phenoxypyridine-3-sulfonic acid (1.0 eq).

-

Carefully add phosphorus pentachloride (2.0 eq) and a catalytic amount of phosphorus oxychloride (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Note: This reaction should be carried out under anhydrous conditions and with appropriate safety precautions due to the corrosive nature of the reagents and the evolution of HCl gas.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The phenoxy group at the 6-position is expected to have a modest electron-withdrawing inductive effect, which may slightly enhance the electrophilicity of the sulfonyl chloride compared to the unsubstituted pyridine-3-sulfonyl chloride.

Reaction with Amines (Sulfonamide Formation)

The most important reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically fast and high-yielding. A base, such as triethylamine or pyridine, is usually added to scavenge the hydrochloric acid byproduct.[3]

References

Preliminary Biological Screening of 6-Phenoxypyridine-3-Sulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of novel 6-phenoxypyridine-3-sulfonyl chloride derivatives. These compounds, possessing a unique combination of a phenoxypyridine scaffold and a reactive sulfonyl chloride moiety, are of significant interest in medicinal chemistry for the development of new therapeutic agents. This document outlines detailed experimental protocols for evaluating their potential anticancer and antimicrobial activities, presents hypothetical yet plausible quantitative data in structured tables for comparative analysis, and visualizes key experimental workflows and biological signaling pathways using Graphviz diagrams. The methodologies described herein are intended to serve as a foundational resource for researchers initiating the exploration of this promising class of compounds.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a phenoxy group at the 6-position of the pyridine ring can modulate the molecule's lipophilicity and introduce additional binding interactions with biological targets. Furthermore, the sulfonyl chloride group at the 3-position is a reactive functional group that can readily form stable sulfonamide derivatives by reacting with various nucleophiles, such as amines. This synthetic versatility allows for the rapid generation of compound libraries with diverse physicochemical properties and biological activities.

This guide details a strategic approach to the initial biological evaluation of this compound derivatives, focusing on two key therapeutic areas: oncology and infectious diseases.

Synthetic Strategy Overview

The general synthetic route to this compound derivatives and their subsequent conversion to a library of sulfonamides is a critical first step. A plausible synthetic workflow is outlined below.

Caption: Synthetic and derivatization workflow.

Anticancer Activity Screening

A primary area of investigation for novel sulfonamides is their potential as anticancer agents. The following protocols and data tables outline a standard preliminary screening cascade.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 6-phenoxypyridine-3-sulfonamide derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes hypothetical IC50 values for a series of 6-phenoxypyridine-3-sulfonamide derivatives against various cancer cell lines.

| Compound ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| PSC-001 | -H | > 100 | > 100 | > 100 |

| PSC-002 | -CH3 | 85.2 | 92.1 | 78.5 |

| PSC-003 | -Phenyl | 25.6 | 30.1 | 22.8 |

| PSC-004 | -4-Fluorophenyl | 10.3 | 12.5 | 9.8 |

| PSC-005 | -4-Methoxyphenyl | 15.8 | 18.2 | 14.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |

Potential Mechanism of Action: PI3K/mTOR Signaling Pathway

Some pyridine-based sulfonamides have been shown to act as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: PI3K/mTOR signaling pathway inhibition.

Antimicrobial Activity Screening

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Therefore, screening for antimicrobial activity is a logical step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing.

-

Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration (approximately 5 x 10^5 colony-forming units (CFU)/mL).

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using MHB.

-